Ggpl-III
CAS No.:
Cat. No.: VC1906615
Molecular Formula: C49H99N2O17P2+
Molecular Weight: 1050.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C49H99N2O17P2+ |
|---|---|
| Molecular Weight | 1050.3 g/mol |
| IUPAC Name | 2-[[2-amino-3-[[(2R,3S,4S,5R,6S)-6-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy-hydroxyphosphoryl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
| Standard InChI | InChI=1S/C49H98N2O17P2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-44(52)61-38-42(67-45(53)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)39-62-49-48(56)47(55)46(54)43(68-49)40-66-70(59,60)65-37-41(50)36-64-69(57,58)63-35-34-51(3,4)5/h41-43,46-49,54-56H,6-40,50H2,1-5H3,(H-,57,58,59,60)/p+1/t41?,42-,43-,46-,47+,48-,49+/m1/s1 |
| Standard InChI Key | DYUSAFAVUZQTAA-BHDCBWRSSA-O |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)(O)OCC(COP(=O)(O)OCC[N+](C)(C)C)N)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)(O)OCC(COP(=O)(O)OCC[N+](C)(C)C)N)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Introduction
Structural Characterization of GGPL-III
Chemical Composition and Molecular Structure
GGPL-III possesses a complex molecular structure identified as 1"-phosphocholine-2"-aminodihydroxypropane-3"-phospho-6'-alpha-glucopyranosyl-(1'-3)-1, 2-diacyl-glycerol . This elaborate structure features a glucose moiety linked to diacylglycerol, with additional phosphocholine and aminodihydroxypropane-phospho groups that contribute to its unique antigenic properties. The intricate arrangement of these chemical components provides GGPL-III with distinctive immunological characteristics that distinguish it from other bacterial membrane lipids.
Comparative Analysis with GGPL-I
Both GGPL-III and GGPL-I share a basic structural foundation but differ significantly in their polar head groups . While GGPL-I has a simpler structure defined as phosphocholine-6'-alpha-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol, GGPL-III contains additional aminodihydroxypropane and phospho groups that confer unique biological properties . The structural relationships between these glycolipids are summarized in Table 1.
Table 1: Structural Comparison of GGPL-I and GGPL-III
| Feature | GGPL-I | GGPL-III |
|---|---|---|
| Complete Structure | Phosphocholine-6'-alpha-glucopyranosyl-(1'-3)-1, 2-diacyl-glycerol | 1"-phosphocholine-2"-aminodihydroxypropane-3"-phospho-6'-alpha-glucopyranosyl-(1'-3)-1, 2-diacyl-glycerol |
| Head Group | Phosphocholine only | Phosphocholine-aminodihydroxypropane-phospho |
| Base Structure | 6'-alpha-glucopyranosyl-(1'-3)-1, 2-diacyl-glycerol | 6'-alpha-glucopyranosyl-(1'-3)-1, 2-diacyl-glycerol |
| Species Specificity | Exclusive to M. fermentans | Exclusive to M. fermentans |
Physical Properties and Membrane Integration
As an amphipathic molecule, GGPL-III integrates into the mycoplasma membrane with its hydrophobic diacylglycerol tails embedded in the lipid bilayer while its hydrophilic head groups project outward. This orientation allows GGPL-III to function as a surface antigen, facilitating interaction with host immune systems during infection. The distinctive molecular architecture of GGPL-III contributes to the structural integrity of the M. fermentans membrane while simultaneously serving as an immunological target.
Distribution and Expression of GGPL-III
Species Specificity of GGPL-III
Thin-layer chromatography (TLC) immunostaining has conclusively demonstrated that GGPLs, including GGPL-III, are the main lipid antigens exclusively expressed by M. fermentans. Anti-M. fermentans serum predominantly reacts with these GGPLs, while sera against other mycoplasma species (including M. arginini, M. hyorhinis, M. pneumonia, M. primatum, Acholeplasma laidlawii, M. hominis, M. orale, and M. salivarium) show no reactivity with GGPL-I or GGPL-III . This high degree of specificity establishes GGPL-III as a definitive biomarker for M. fermentans identification.
Quantitative Analysis in M. fermentans Strains
Research has revealed considerable heterogeneity in GGPL-III expression across different M. fermentans strains. Quantitative analyses have demonstrated that GGPL-III can constitute anywhere from undetectable levels to as much as 35% of total phospholipids depending on the specific strain . This variability might reflect adaptations to different host environments or growth conditions and could potentially influence virulence or immunogenicity. Table 2 summarizes the distribution patterns of GGPL-III in M. fermentans.
Table 2: Distribution and Quantification of GGPL-III in Mycoplasma fermentans
| Parameter | Value/Range |
|---|---|
| Minimum Concentration | Undetectable levels in some strains |
| Maximum Concentration | Up to 35% of total phospholipids |
| Strain Variability | High heterogeneity among different isolates |
| Occurrence Pattern | All M. fermentans strains contain GGPL-I and/or GGPL-III |
| Cross-species Detection | Not detected in any other mycoplasma species tested |
Phylogenetic Significance
The unique presence of GGPLs in M. fermentans indicates the existence of a distinctive choline metabolic pathway in this species . This metabolic specialization has significant phylogenetic implications, potentially offering insights into the evolutionary history and divergence of mycoplasma species. The conservation of GGPL biosynthetic capabilities exclusively within M. fermentans suggests that these glycolipids may confer specific advantages in the ecological niches occupied by this organism.
Biosynthesis and Metabolism
Regulation of GGPL-III Expression
The mechanisms regulating the expression of GGPL-III in M. fermentans remain incompletely understood. The substantial variation in GGPL-III content across different strains suggests the existence of regulatory systems that respond to environmental conditions, potentially influencing pathogenicity and host-pathogen interactions. Further research is needed to elucidate the genetic and environmental factors that govern GGPL-III production in various contexts.
Immunological Properties of GGPL-III
Antigenic Characteristics
GGPL-III functions as a major species-specific immunodeterminant of M. fermentans, eliciting strong antibody responses during infection . The unique structural features of GGPL-III, particularly its phosphocholine component and distinctive head group, contribute to its immunogenicity and antigenic specificity. The recognition of GGPL-III by the host immune system represents a crucial aspect of the immunological response to M. fermentans infection.
Interaction with Innate Immune System
Unlike bacterial lipoproteins that signal primarily through Toll-like receptor 2 (TLR2), GGPL-III appears to interact with the immune system through different mechanisms . Experimental evidence indicates that GGPL-III exerts its effects independent of T cells and active TLR4, suggesting the involvement of alternative pattern recognition receptors or signaling pathways . This distinctive mode of immune activation may contribute to the unique pathological profile associated with M. fermentans infections.
Cell-Specific Immune Responses
Research using deficient mouse models has provided crucial insights into the cellular mediators of GGPL-III-induced responses. The immunomodulatory effects of GGPL-III persist in mice lacking T cells or functional TLR4 but are significantly attenuated in mice deficient in macrophages, interleukin-1, or histidine decarboxylase . These findings establish macrophages as primary responders to GGPL-III and identify interleukin-1 and histamine as key mediators of its inflammatory effects. Table 3 summarizes these differential responses across various mouse models.
Table 3: Immunological Effects of GGPL-III in Various Mouse Models
| Mouse Model | Effect on Nickel Allergy | Mechanistic Implication |
|---|---|---|
| Wild-type | Promotion of allergic response | Baseline effect |
| T cell-deficient | Maintained promotion | Independent of T cell function |
| TLR4-deficient | Maintained promotion | Independent of TLR4 signaling |
| Macrophage-depleted | Markedly reduced promotion | Dependent on macrophages |
| Interleukin-1-deficient | Markedly reduced promotion | Dependent on IL-1 pathway |
| Histidine decarboxylase-deficient | Markedly reduced promotion | Dependent on histamine production |
GGPL-III in Disease Pathogenesis
Detection in Rheumatoid Arthritis Patients
GGPL-III has been detected in approximately 38% of patients with rheumatoid arthritis (RA) . This significant prevalence suggests a potential association between M. fermentans infection or GGPL-III exposure and the development or progression of RA in a substantial subset of patients. The presence of this unique glycolipid in a considerable proportion of RA cases raises important questions about its potential role in disease etiology or exacerbation.
Experimental Evidence in Arthritis Models
In experimental settings, synthetic GGPL-III has been shown to promote collagen-induced arthritis in mouse models . While GGPL-III alone exhibits relatively modest inflammatory activity, it significantly enhances arthritis severity when administered in the context of collagen immunization. This promotional effect, though less potent than that of Escherichia coli lipopolysaccharide (LPS), highlights the potential role of GGPL-III as a disease modifier rather than a primary initiator .
Effects on Allergic Responses
Beyond arthritis, GGPL-III has demonstrated the capacity to enhance allergic responses, specifically nickel allergy in mice . This augmenting effect on hypersensitivity reactions broadens the potential pathological significance of GGPL-III to include allergic disorders and suggests a general immunomodulatory role that might extend to various inflammatory conditions. The clinical and experimental significance of GGPL-III is summarized in Table 4.
Table 4: Clinical and Experimental Significance of GGPL-III
Mechanistic Insights from Animal Models
Studies in mouse models have revealed that the pro-inflammatory effects of GGPL-III on both arthritis and allergic responses operate primarily through the innate immune system . The requirement for macrophages, interleukin-1, and histamine production suggests a mechanistic pathway involving macrophage activation, cytokine production, and histamine-mediated inflammatory responses. These mechanistic insights provide a foundation for understanding how GGPL-III may contribute to inflammatory pathologies in human patients.
Diagnostic and Research Applications
GGPL-III as a Biomarker for M. fermentans Infection
The species-specific nature of GGPL-III makes it an ideal biomarker for detecting M. fermentans infections . Techniques such as TLC immunostaining can identify GGPL-III in clinical samples, potentially facilitating the diagnosis of M. fermentans-associated diseases. The high specificity of GGPL-III for M. fermentans provides a valuable diagnostic tool for identifying infections caused by this particular mycoplasma species.
Synthetic GGPL-III in Experimental Models
Chemically synthesized GGPL-III has proven invaluable for investigating the biological effects of this glycolipid in various experimental systems . The availability of synthetic GGPL-III enables standardized approaches to studying its interactions with the immune system and its role in disease processes. This synthetic capability has facilitated controlled experiments that have significantly advanced our understanding of GGPL-III biology and pathogenic potential.
Future Directions in GGPL-III Research
Unresolved Questions and Research Opportunities
Despite significant advances in our understanding of GGPL-III, several crucial questions remain unanswered. These include the specific receptors that recognize GGPL-III, the complete signaling pathways activated by GGPL-III-receptor interactions, and the potential role of GGPL-III in diseases beyond arthritis and allergies. Addressing these knowledge gaps presents important opportunities for future research and could yield valuable insights into the pathogenesis of M. fermentans-associated conditions.
Advanced Analytical Approaches
Emerging technologies in lipidomics, structural biology, and immunology offer new possibilities for investigating GGPL-III structure-function relationships. High-resolution analytical techniques could provide more detailed insights into GGPL-III variants, their distribution in clinical samples, and their interactions with immune receptors. These advanced approaches have the potential to resolve outstanding questions and advance our understanding of GGPL-III biology.
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